![molecular formula C24H24N4O2 B2507044 N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide CAS No. 881565-12-4](/img/structure/B2507044.png)

N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

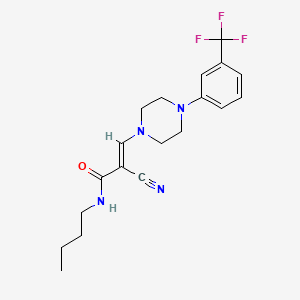

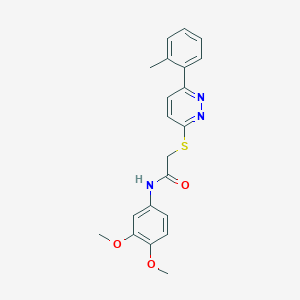

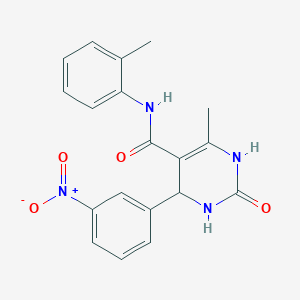

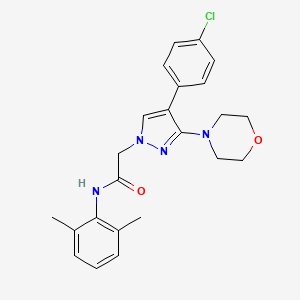

The compound "N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential as inhibitors of various enzymes and receptors. For instance, N-(Pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), which is crucial for the biosynthesis of the mineralocorticoid hormone aldosterone . This highlights the significance of benzamide derivatives in therapeutic applications, particularly in the context of enzyme inhibition.

Synthesis Analysis

The synthesis of benzamide derivatives can involve various strategies, including direct acylation reactions. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, other benzamide compounds, such as N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide, were synthesized by oxidation of thioureas with potassium iodate in aqueous solution . These methods demonstrate the versatility in the synthetic approaches for creating benzamide derivatives, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography. For instance, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed through X-ray single crystallography . Additionally, variable temperature 1H NMR spectra can provide insights into the dynamic conformational changes of these molecules, as seen in the study of N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing mechanisms. For example, a benzamide derivative containing a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anions, which was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that benzamide derivatives can be engineered to possess specific reactivity towards certain stimuli, which could be explored for the compound "this compound" in the context of sensing or other chemical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and interaction with other molecules. The crystallographic X-ray structure of a benzamide derivative provided insights into its molecular geometry, which can be correlated with its reactivity and physical properties . Understanding these properties is essential for predicting the behavior of the compound in various environments and for its potential use in pharmaceutical applications.

科学的研究の応用

Synthesis and Chemical Properties

Novel Synthesis Methods : Researchers have developed new methods for synthesizing various functionalized isoindoles, including derivatives similar to N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide. These methods involve reactions with a variety of nucleophiles and have led to the synthesis of compounds with varied functional groups (Sato et al., 1990).

Crystal Structures and Sensing Applications : A study synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and explored their solid-state properties using X-ray crystallography. One derivative demonstrated colorimetric sensing of fluoride anions, indicating potential applications in detection and sensing technologies (Younes et al., 2020).

Corrosion Inhibition : Isoindoline and benzamide derivatives have been synthesized for their potential use as corrosion inhibitors for metals in acidic media. This research suggests potential industrial applications in protecting materials from corrosion (Aouine et al., 2011).

Biological and Medicinal Applications

Antimicrobial and Anticancer Potentials : Research has been conducted on thiazolidinone derivatives, including benzamide derivatives, demonstrating significant antimicrobial and anticancer activities. These findings suggest the potential therapeutic applications of such compounds in treating various diseases (Deep et al., 2016).

Melanoma Cytotoxicity : Studies on benzamide derivatives, including radioiodinated N-(2-(diethylamino)ethyl)benzamides, have shown selective uptake by melanotic melanoma, suggesting their use in targeted drug delivery and imaging in melanoma treatment (Wolf et al., 2004).

Non-Acidic Antiinflammatory Compounds : Benzamide derivatives have been studied for their antiinflammatory properties, showing potential as non-acidic antiinflammatory agents, which could offer an alternative to traditional anti-inflammatory drugs (Robert et al., 1994).

特性

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-2-3-4-10-15-26-24(30)20(16-25)21-18-13-8-9-14-19(18)22(27-21)28-23(29)17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15H2,1H3,(H,26,30)(H,27,28,29)/b21-20- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSWLTRCHMINOI-MRCUWXFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)

![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)

![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)

![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2506974.png)

![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)